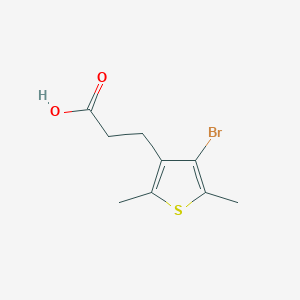
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H11BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and two methyl groups attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid typically involves the bromination of 2,5-dimethylthiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:
Bromination: 2,5-Dimethylthiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Grignard Reaction: The brominated thiophene is then reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Carboxylation: The intermediate is subsequently carboxylated using carbon dioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropionic acid: A simpler analog with a similar bromine and propanoic acid structure but lacking the thiophene ring.
2,5-Dimethylthiophene: The parent compound without the bromine and propanoic acid groups.
3-(2,5-Dimethylthiophen-3-yl)propanoic acid: A similar compound without the bromine atom.
Uniqueness
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H11BrO2S |
|---|---|
Poids moléculaire |
263.15 g/mol |
Nom IUPAC |
3-(4-bromo-2,5-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5-7(3-4-8(11)12)9(10)6(2)13-5/h3-4H2,1-2H3,(H,11,12) |
Clé InChI |
QIIADCGHWPQVLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(S1)C)Br)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


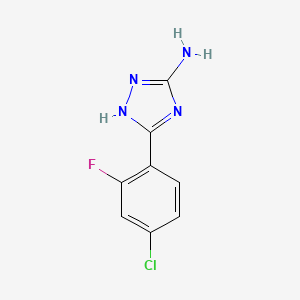
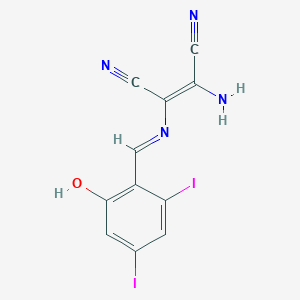
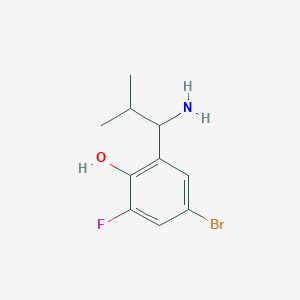
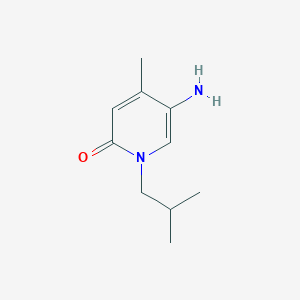

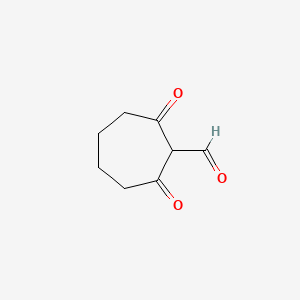
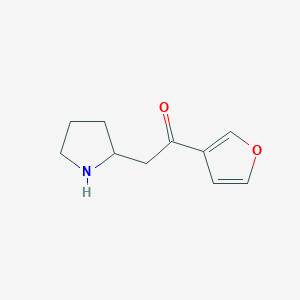
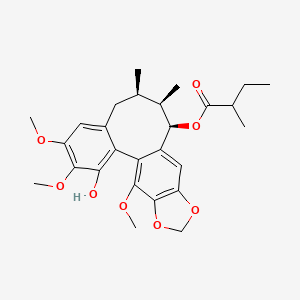
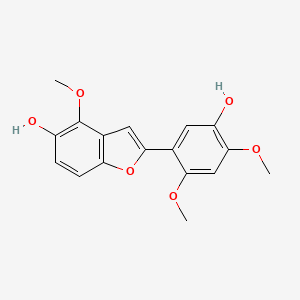
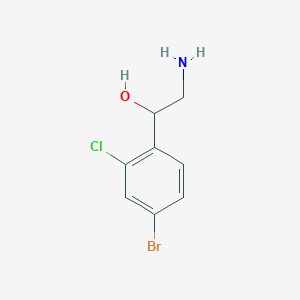



![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
